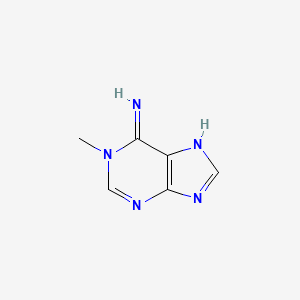

1-メチルアデニン

概要

説明

1-メチルアデニンは、アデニンから誘導された修飾されたヌクレオ塩基であり、1位の窒素原子にメチル基が結合しています。この化合物は、特にRNA分子の修飾において、さまざまな生物学的プロセスにおいて重要な成分です。 多くの生物における転移RNA(tRNA)とリボソームRNA(rRNA)の安定性と機能に重要な役割を果たしています .

2. 製法

合成経路と反応条件: 1-メチルアデニンは、いくつかの方法で合成することができます。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下、ヨウ化メチルを使用してアデニンをメチル化するものです。 反応は通常、制御された温度条件下でジメチルホルムアミド(DMF)などの非プロトン性溶媒中で起こります .

工業生産方法: 1-メチルアデニンの工業生産は、多くの場合、同様のメチル化反応を使用して大規模な化学合成を行います。 プロセスは、再結晶やクロマトグラフィーなどの高度な精製技術を使用して、高収率と高純度を実現するように最適化されています .

科学的研究の応用

1-Methyladenine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleic acid chemistry and the effects of methylation on nucleobase properties.

Industry: 1-Methyladenine is used in the synthesis of various pharmaceuticals and biotechnological products.

作用機序

1-メチルアデニンは、主にRNA分子への組み込みによって効果を発揮します。tRNAとrRNAの特定の部位に結合し、その構造と機能に影響を与えます。 1位のメチル基は、全体的な静電相互作用と水素結合パターンに貢献することで、RNA分子の安定性を高めます . この修飾は、翻訳過程とタンパク質合成の全体的な効率に影響を与える可能性があります .

類似の化合物:

1-メチルアデノシン: 1-メチルアデニンがリボース糖に結合したヌクレオシド誘導体です。

3-メチルアデニン: メチル基が3位にある別のメチル化アデニン誘導体です。

N6-メチルアデニン: メチル基が6位にあるメチル化アデニン

1-メチルアデニンの独自性: 1-メチルアデニンは、1位の特定のメチル化により、その化学的特性と生物学的機能に大きく影響を与えるため、ユニークです。 この修飾は、他のメチル化アデニンと比較してそれほど一般的ではなく、特定のRNA修飾とその影響を研究するための貴重な化合物となっています .

生化学分析

Biochemical Properties

1-Methyladenine plays a crucial role in biochemical reactions, particularly in the context of DNA and RNA modifications. It is known to interact with several enzymes and proteins, including AlkB family proteins, which are involved in the repair of alkylated DNA and RNA. AlkB proteins, such as AlkB homolog 2 and AlkB homolog 3, utilize 2-oxoglutarate and iron(II) as cofactors to demethylate 1-Methyladenine, thereby restoring the normal structure of nucleic acids . This interaction is essential for maintaining genomic integrity and preventing mutagenesis.

Cellular Effects

1-Methyladenine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cells, 1-Methyladenine can induce DNA damage responses, leading to the activation of repair mechanisms. It has been observed that 1-Methyladenine can affect the expression of genes involved in DNA repair and cell cycle regulation . Additionally, the presence of 1-Methyladenine in RNA can impact RNA stability and translation, thereby influencing protein synthesis and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1-Methyladenine involves its recognition and repair by specific enzymes. AlkB family proteins recognize 1-Methyladenine in DNA and RNA and catalyze its demethylation through an oxidative mechanism. This process involves the hydroxylation of the methyl group, followed by its release as formaldehyde . The demethylation of 1-Methyladenine restores the normal base pairing properties of adenine, thereby preventing mutations and maintaining genomic stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyladenine can vary over time. Studies have shown that 1-Methyladenine is relatively stable under physiological conditions, but its effects on cellular function can change with prolonged exposure. Over time, the accumulation of 1-Methyladenine can lead to increased DNA damage and activation of repair pathways . Long-term studies have also indicated that persistent exposure to 1-Methyladenine can result in alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 1-Methyladenine in animal models are dose-dependent. At low doses, 1-Methyladenine can be efficiently repaired by cellular mechanisms, minimizing its impact on cellular function. At higher doses, the repair capacity can be overwhelmed, leading to increased DNA damage and potential toxicity . Studies in animal models have shown that high doses of 1-Methyladenine can result in adverse effects, including mutagenesis and carcinogenesis.

Metabolic Pathways

1-Methyladenine is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It is a substrate for AlkB family proteins, which catalyze its demethylation. The demethylation process involves the conversion of 1-Methyladenine to adenine, with the release of formaldehyde as a byproduct . This pathway is crucial for maintaining the integrity of DNA and RNA and preventing the accumulation of harmful alkylated bases.

Transport and Distribution

Within cells, 1-Methyladenine is transported and distributed through various mechanisms. It can be incorporated into DNA and RNA during replication and transcription, respectively. Additionally, specific transporters and binding proteins may facilitate the movement of 1-Methyladenine within the cell . The distribution of 1-Methyladenine can affect its localization and accumulation, influencing its impact on cellular function.

Subcellular Localization

1-Methyladenine is primarily localized in the nucleus and mitochondria, where it can be incorporated into DNA and RNA. The subcellular localization of 1-Methyladenine is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the nucleus, 1-Methyladenine can affect DNA replication and repair, while in the mitochondria, it can influence mitochondrial DNA stability and function.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyladenine can be synthesized through several methods. One common approach involves the methylation of adenine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-Methyladenine often involves large-scale chemical synthesis using similar methylation reactions. The process is optimized for high yield and purity, employing advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

反応の種類: 1-メチルアデニンは、以下を含むさまざまな化学反応を起こします。

酸化: 使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は、メチル基またはプリン環構造を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなメチル化プリン誘導体と置換されたアデニン化合物などがあります .

4. 科学研究への応用

1-メチルアデニンは、科学研究で幅広い用途があります。

化学: 核酸化学とメチル化がヌクレオ塩基の特性に与える影響を研究するためのモデル化合物として使用されています。

生物学: 生物学的研究において、1-メチルアデニンは、RNAの修飾と、RNAの安定性と機能への影響を研究するために不可欠です.

類似化合物との比較

1-Methyladenosine: A nucleoside derivative where 1-Methyladenine is attached to a ribose sugar.

3-Methyladenine: Another methylated adenine derivative with the methyl group at position 3.

N6-Methyladenine: A methylated adenine with the methyl group at position 6

Uniqueness of 1-Methyladenine: 1-Methyladenine is unique due to its specific methylation at position 1, which significantly impacts its chemical properties and biological functions. This modification is less common compared to other methylated adenines, making it a valuable compound for studying specific RNA modifications and their effects .

特性

IUPAC Name |

1-methyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATCOUWSAZBIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199405 | |

| Record name | 1-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-22-3 | |

| Record name | 1-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyladenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K2TG3E3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

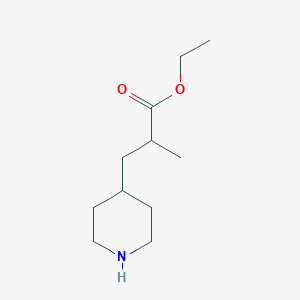

A: 1-methyladenine (1-Methyladenine) acts as a hormone in starfish, specifically inducing oocyte maturation. It binds to specific receptors located on the oocyte plasma membrane. [] This binding initiates a signaling cascade involving a G-protein coupled receptor, leading to the dissociation of the G protein's βγ subunit. [, , ] This subunit then interacts with downstream effectors, ultimately leading to the activation of maturation-promoting factor (MPF) and the resumption of meiosis, culminating in germinal vesicle breakdown (GVBD). [, , ]

A: The provided research focuses primarily on the biological activity of 1-methyladenine, and information about its material compatibility and stability under various conditions is limited. The studies primarily investigate 1-methyladenine in biological contexts, such as within starfish oocytes and cell-free preparations, using aqueous solutions. [, ] Further research would be needed to explore the stability and compatibility of 1-methyladenine under different chemical and physical conditions relevant to material science applications.

A: The provided research does not highlight any inherent catalytic properties of 1-methyladenine itself. Its primary role, as described in the studies, is as a signaling molecule (hormone) in starfish oocyte maturation. [] The studies focus on understanding its biosynthesis, receptor binding, and downstream signaling cascade, rather than its potential as a catalyst in chemical reactions. [, ]

A: Extensive research has been conducted on the SAR of 1-methyladenine. The N-1 position of the adenine ring is crucial for biological activity. Replacing the methyl group with larger substituents like ethyl maintains or even increases the ability to induce oocyte maturation, while a propyl group significantly reduces activity. [, , ] Modifications at the 6-amino group, such as replacing hydrogen with carboxymethyl or methyl, lead to a significant decrease in oocyte maturation-inducing activity. [] Additionally, substitutions at the 8-position have revealed crucial insights. 8-Methylamino-1-methyladenine acts as a potent antagonist, effectively competing with 1-methyladenine for receptor binding. [] Further studies with 8-substituted derivatives confirmed the importance of the N-7, N-9 region for activity and highlighted that bulky or electron-withdrawing groups at the 8-position can hinder receptor binding and decrease potency. []

A: The research provided does not delve into the stability and formulation of 1-methyladenine under various conditions or specific formulation strategies. The focus remains on understanding its biological role in starfish oocyte maturation, receptor binding, and the associated signaling pathways. [, ] Further research would be needed to explore its stability profile and develop formulations that enhance its stability, solubility, or bioavailability for potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride](/img/structure/B1486912.png)

![2,7-Diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486913.png)

![[1-(2-Bromo-5-trifluoromethylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1486914.png)